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Enterocin-HF

Cat. No.: B1576716
Attention: For research use only. Not for human or veterinary use.
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Description

Enterocin-HF is a ribosomally synthesized antimicrobial peptide (bacteriocin) produced by Enterococcus faecium M3K31. It is classified as a Class IIa bacteriocin, a group known for its potent activity against the food-borne pathogen Listeria monocytogenes and its high thermal stability . The solution structure of this compound, as determined by CD and NMR spectroscopy, reveals that the peptide is unstructured in aqueous solutions but adopts a defined conformation in membrane-mimicking environments. Its 3D structure features an antiparallel β-sheet in the N-terminal region (residues 1-17), followed by a central α-helix (residues 19-30) and a more disordered C-terminal end . This structural arrangement is critical for its target recognition and mode of action . The primary research value of this compound lies in its application as a natural biopreservative in food safety studies and as a tool for investigating the mechanisms of pore-forming bacteriocins . Its stability across a broad pH range and at high temperatures makes it a promising candidate for enhancing the shelf-life and safety of various food products . Furthermore, the heterologous production of this compound has been successfully achieved in the yeast Pichia pastoris , facilitating the availability of the recombinant peptide for research purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

KYYGNGVSCNKKGCSVDWGKAIGIIGNNAAANLTTGGKAAWAC

Origin of Product

United States

Isolation, Identification, and Producer Organisms

Methodologies for Isolation of Bacteriocin-Producing Strains from Diverse Environments

The discovery of bacteriocin-producing bacteria from complex environmental samples is a meticulous process involving several key stages. A primary and widely adopted screening method is the agar (B569324) spot test or the well diffusion assay. mdpi.com This technique involves cultivating potential producer strains on an agar surface, which is then overlaid with a soft agar layer inoculated with a known sensitive indicator bacterium. The formation of a clear zone of inhibition around the producer colony signifies the secretion of an antimicrobial substance. mdpi.com

To confirm the proteinaceous nature of the antimicrobial agent, ruling out other inhibitory substances, the active preparations are treated with proteolytic enzymes. mdpi.com Inactivation of the antimicrobial activity upon enzyme treatment provides strong evidence that the substance is a bacteriocin (B1578144). mdpi.com Once a potential producer is identified, it is typically grown in a liquid broth medium. The bacteriocin is then harvested from the cell-free supernatant, often through precipitation methods using agents like ammonium (B1175870) sulfate (B86663). nih.gov

More targeted and rapid screening can be accomplished using molecular techniques. PCR-based methods, for instance, can detect the presence of genes known to be involved in the biosynthesis of specific bacteriocins. mdpi.com This genetic screening accelerates the identification of strains with the potential to produce compounds like Enterocin-HF.

Taxonomic Identification of this compound Producer Strains (e.g., Enterococcus faecium M3K31)

Accurate taxonomic identification of a bacteriocin-producing strain is paramount for scientific reproducibility and potential future applications. A combination of phenotypic and genotypic analyses is employed for this purpose. The primary known producer of this compound is Enterococcus faecium M3K31. biocompare.comacs.org

Initial characterization often involves phenotypic methods. This includes observing colony morphology on agar plates, Gram staining to determine cell wall characteristics, and a battery of biochemical tests. mdpi.com These tests, such as sugar fermentation profiles and catalase activity, provide a preliminary classification of the isolate. mdpi.com

For definitive identification, genotypic methods are the standard. The sequencing of the 16S ribosomal RNA (rRNA) gene is a cornerstone of bacterial taxonomy. mdpi.comacs.org This gene's sequence is compared against comprehensive databases to pinpoint the species of the isolate. mdpi.com In the case of the this compound producer, E. faecium M3K31, its identity was taxonomically confirmed by sequencing the genes for 16S rRNA and the superoxide (B77818) dismutase (sodA) enzyme. acs.org Genome sequencing of this strain has further confirmed the presence of the gene cluster responsible for producing this compound. researchgate.netnih.gov

Ecological Niches and Sources of this compound Producing Bacteria

Bacteria that produce this compound are predominantly strains of Enterococcus faecium and have been isolated from specific ecological environments, particularly from animal sources and food products.

A significant source for these bacteria is the gastrointestinal tracts of animals. acs.orgresearchgate.net The producer strain E. faecium M3K31, for example, was first isolated from the feces of griffon vultures (Gyps fulvus subspecies fulvus). acs.orgresearchgate.net The competitive microbial environment of the gut likely provides a selective pressure for the production of bacteriocins, which can help the producer strain to thrive.

In addition to avian sources, various Enterococcus strains that produce other types of enterocins have been found in a range of foods. These include traditional fermented products like dried figs, olives, cheeses, and salami, as well as fresh produce. mdpi.comresearchgate.net The presence of these bacteriocin-producing organisms in food highlights their potential role in food preservation.

Table of Producer Strain Information

Strain NameBacteriocin(s) ProducedSource of Isolation
Enterococcus faecium M3K31This compound, Enterocin (B1671362) P, Faerocin MKFeces of Griffon Vulture (Gyps fulvus) acs.orgresearchgate.netnih.gov

Molecular Structure and Conformational Dynamics

Structural Classification as a Class IIa Bacteriocin (B1578144)

Enterocin-HF is classified as a class IIa bacteriocin, a group of antimicrobial peptides known for their potent activity, particularly against the foodborne pathogen Listeria monocytogenes. researchgate.netnih.gov These bacteriocins are ribosomally synthesized as precursor peptides and typically feature a conserved N-terminal region. nih.govmdpi.com this compound, a 43-amino acid peptide, aligns with the characteristics of this class, which are defined by their primary structure, molecular weight, and mode of action. nih.govmdpi.comnih.gov The classification of class IIa bacteriocins is based on the highly conserved "pediocin box" motif (YGNGV) in their N-terminal region. nih.govoup.com

Elucidation of Solution Structure by Advanced Spectroscopic Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the detailed three-dimensional structure of this compound. acs.orgnih.gov NMR studies have revealed that EntHF consists of 43 amino acid residues. nih.govrcsb.org The data obtained from NMR experiments, including TOCSY and NOESY fingerprint spectra, have allowed for the calculation of a set of 20 conformers that represent the solution structure of the peptide. rcsb.orgdoi.org These structural studies show that this compound adopts a specific and organized three-dimensional fold that is crucial for its biological activity. vulcanchem.com

Insights from Circular Dichroism (CD) Spectroscopy on Secondary Structure Elements

Circular Dichroism (CD) spectroscopy has provided valuable insights into the secondary structure of this compound. nih.govacs.org CD analysis demonstrates that in a simple aqueous solution, the peptide is largely unstructured. researchgate.netvulcanchem.com However, upon the addition of trifluoroethanol (TFE), a solvent that mimics the hydrophobic environment of a cell membrane, the CD spectrum changes significantly, indicating the adoption of an α-helical conformation. nih.govacs.orgvulcanchem.com This induced structural change is a common feature among class IIa bacteriocins and is essential for their function. researchgate.net

Analysis of N-terminal β-sheet Domain

The N-terminal region of this compound, encompassing residues 1-17, forms an antiparallel β-sheet structure. nih.govacs.orgrcsb.org This domain is a hallmark of class IIa bacteriocins and is believed to play a critical role in the initial recognition of and binding to target cells. researchgate.net The β-sheet is stabilized by a disulfide bridge, which is a conserved feature in this bacteriocin class. researchgate.netoup.com The flexibility of this region, along with the other domains, allows the peptide to adapt and interact effectively with bacterial membranes. vulcanchem.com

Characterization of the Central α-helical Conformation

Following the N-terminal β-sheet, the central portion of this compound (residues 19-30) folds into a well-defined α-helix. nih.govacs.orgrcsb.org This amphiphilic α-helix is crucial for the bacteriocin's antimicrobial activity, as it is thought to be responsible for inserting into the target cell membrane. vulcanchem.commdpi.com The transition from the β-sheet to the α-helix is facilitated by a flexible hinge region, allowing for the correct positioning and orientation of the domains during interaction with the membrane. oup.com

Conformational Studies of the C-terminal Region

The C-terminal region of this compound, comprising residues 31-43, is characterized as being more disordered and flexible compared to the other domains. nih.govacs.orgrcsb.org This conformational flexibility in the C-terminal tail is a common feature among many class IIa bacteriocins. researchgate.net While its precise role is still under investigation, it is hypothesized that this region may be involved in modulating the bacteriocin's activity or specificity. vulcanchem.com The absence of long-range NOEs between this region and the N-terminal domain underscores its independent and flexible nature. researchgate.netnih.govacs.org

Data Tables

Table 1: Structural Domains of this compound

RegionResidue RangeStructural Feature
N-terminal1-17Antiparallel β-sheet
Central19-30α-helix
C-terminal31-43Disordered/Flexible

This table summarizes the distinct structural domains of this compound as determined by spectroscopic analysis. acs.orgvulcanchem.comrcsb.org

Table 2: Spectroscopic Methods Used in this compound Structure Elucidation

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR)Detailed three-dimensional structure, residue-specific conformation, and inter-domain flexibility. acs.orgnih.gov
Circular Dichroism (CD)Secondary structure elements (α-helix, β-sheet) and conformational changes in different solvent environments. acs.orgnih.gov

This table highlights the key spectroscopic techniques and the type of structural information they have provided for this compound.

Structure-Activity Relationship Principles for this compound

The antimicrobial function of this compound is intrinsically linked to its three-dimensional structure. The distinct domains of the peptide are believed to have specialized roles in its mode of action, which generally involves interaction with and disruption of the target bacterial cell membrane. vulcanchem.com

The N-terminal β-sheet region is thought to be primarily responsible for the initial recognition of the target cell. vulcanchem.com This region is highly conserved among class IIa bacteriocins. researchgate.net

The central α-helical domain is proposed to be involved in the insertion of the bacteriocin into the bacterial membrane. vulcanchem.com This insertion leads to the formation of pores, which disrupts the cell's membrane integrity, causing leakage of cellular contents and ultimately leading to cell death. vulcanchem.com

The role of the flexible C-terminal end is less defined but is suggested to have a modulatory function in the bacteriocin's activity. vulcanchem.com

The table below summarizes the structural domains of this compound and their proposed functions.

RegionResidue RangeStructural FeatureProposed Function
N-terminal1-17Antiparallel β-sheetTarget recognition
Central19-30α-helixMembrane insertion
C-terminal31-43Disordered/flexibleModulatory role

Comparative Structural Analysis with other Pediocin-like Bacteriocins

This compound shares significant structural similarities with other pediocin-like bacteriocins, which are all members of the class IIa bacteriocins. researchgate.net This class of bacteriocins is characterized by a conserved N-terminal region containing a YGNGV motif and a disulfide bridge, and a more variable C-terminal region. mdpi.commdpi.com The 3D structures of several other class IIa bacteriocins, such as leucocin A, carnobacteriocin B2, sakacin P, and curvacin A, have also been determined by NMR spectroscopy. mdpi.com

A key feature of pediocin-like bacteriocins is their division into two distinct domains connected by a flexible hinge. researchgate.net The first is a highly conserved, cationic N-terminal region that forms an S-shaped antiparallel β-sheet-like structure, stabilized by a disulfide bridge. researchgate.net The second domain is a more hydrophobic and structurally diverse C-terminal half that contains an α-helix. researchgate.net

While sharing this general architecture, there are notable differences. For instance, pediocin PA-1, a well-studied class IIa bacteriocin, contains a second disulfide bond in its C-terminal domain, which is absent in many other pediocin-like bacteriocins. mdpi.comacs.org This additional disulfide bond in pediocin PA-1 is thought to enhance its structural stability, particularly at higher temperatures. acs.org Enterocin (B1671362) A also possesses this second disulfide bond. mdpi.comnih.gov In contrast, bacteriocins like sakacin P and curvacin A, which lack this second bond, show reduced activity at elevated temperatures, correlating with a partial disruption of their C-terminal helical structure. acs.org

Piscicolin 126 is another related bacteriocin that shares sequence homology with sakacin P and pediocin PA-1. researchgate.net The table below provides a comparative overview of this compound and other selected pediocin-like bacteriocins.

BacteriocinProducing OrganismKey Structural Features
This compound Enterococcus faeciumN-terminal β-sheet, central α-helix, flexible C-terminus. nih.govresearchgate.net
Pediocin PA-1 Pediococcus acidilacticiContains two disulfide bonds, one in the N-terminal and one in the C-terminal domain. acs.orgnih.gov
Enterocin A Enterococcus faeciumPossesses a second disulfide bond in the C-terminal region. mdpi.comnih.gov
Sakacin P Lactobacillus sakeiLacks the second C-terminal disulfide bond. acs.org
Curvacin A Lactobacillus curvatusLacks the second C-terminal disulfide bond. acs.org
Piscicolin 126 Carnobacterium piscicolaShows homology to sakacin P and pediocin PA-1. researchgate.net

Biosynthesis and Genetic Determinants

Ribosomal Synthesis Pathway of Enterocin-HF

Like other bacteriocins, this compound is synthesized on the ribosome as a biologically inactive precursor peptide, often referred to as a prepeptide. nih.govmdpi.com This initial form includes an N-terminal leader peptide attached to the C-terminal propeptide, which will become the mature, active bacteriocin (B1578144). nih.govmdpi.commdpi.com The ribosomal synthesis pathway ensures the production of the primary amino acid sequence of the prepeptide as dictated by the corresponding messenger RNA (mRNA) transcript. researchgate.net This process is common to all class II bacteriocins, which are known for not undergoing extensive post-translational modifications. nih.govmdpi.com

Role of N-terminal Leader Peptides and Cleavage Mechanisms

The N-terminal leader peptide of this compound plays a crucial dual role. Firstly, it keeps the bacteriocin in an inactive state within the producer cell, preventing any potential self-harm. mdpi.commdpi.com Secondly, it acts as a recognition signal, guiding the prepeptide to the dedicated transport machinery for secretion. mdpi.commdpi.com

The cleavage of this leader peptide is a critical step in the maturation of this compound. For many class IIa bacteriocins, including those with a characteristic double-glycine (GG) motif in their leader sequence, this cleavage is performed by an ATP-binding cassette (ABC) transporter system, which simultaneously exports the mature bacteriocin out of the cell. mdpi.commdpi.com This dedicated transport system recognizes the leader peptide, proteolytically removes it, and translocates the active bacteriocin across the cell membrane. mdpi.com

Genetic Organization of this compound Biosynthetic Operons

The genes responsible for the biosynthesis of this compound are typically clustered together in an operon. mdpi.comresearchgate.net This genetic arrangement ensures the coordinated expression of all the components necessary for bacteriocin production, immunity, and regulation. In Enterococcus faecium M3K31, the producer of this compound, the biosynthetic gene cluster has been identified. asm.orgresearchgate.net

The structural gene, designated entHF, encodes the prepeptide of this compound. asm.org The gene sequence for this compound has been identified and characterized, revealing its similarity to other class IIa bacteriocins. microbiologyresearch.orgasm.org The deduced amino acid sequence from the entHF gene confirms the presence of the N-terminal leader peptide and the C-terminal propeptide that constitutes the mature bacteriocin. asm.org

Producer organisms must protect themselves from the antimicrobial action of the bacteriocins they produce. This self-protection is conferred by a specific immunity protein, encoded by an immunity gene located within the bacteriocin operon. mdpi.comresearchgate.net In the case of this compound, the immunity gene, often designated entI in related systems, is co-transcribed with the structural gene. asm.orgnih.gov The immunity protein is believed to function by interacting with the bacteriocin or its target on the cell membrane, thereby preventing the lethal action of the bacteriocin on the producer cell. researchgate.net The expression of the immunity protein is concomitant with bacteriocin production, ensuring the producer's survival. mdpi.com

The secretion of this compound is mediated by a dedicated ABC transporter system. mdpi.comresearchgate.net This system is a multi-protein complex that recognizes the leader peptide of the pre-bacteriocin and facilitates its translocation across the cytoplasmic membrane. nih.govwikipedia.org The ABC transporter complex typically consists of an ATP-binding protein that hydrolyzes ATP to provide the energy for transport, and a membrane-spanning permease protein that forms the channel for secretion. asm.orgnih.gov An accessory protein is also often involved. asm.org A key feature of this system is the proteolytic domain within the ABC transporter that cleaves the leader peptide during the export process, releasing the mature, active bacteriocin into the extracellular environment. asm.org

The production of this compound is a regulated process, often controlled by a cell-density-dependent mechanism known as quorum sensing. mdpi.comresearchgate.net This regulatory system allows the bacterial population to coordinate gene expression, including bacteriocin production, once a certain cell density is reached. The quorum-sensing system typically involves a three-component regulatory cascade: an induction factor (a small signaling peptide), a membrane-bound histidine protein kinase (the sensor), and a cytoplasmic response regulator. nih.govrug.nl

The induction factor is synthesized as a prepeptide and secreted. nih.gov As the bacterial population grows, the extracellular concentration of the induction factor increases. mdpi.com At a threshold concentration, the induction factor binds to and activates the histidine protein kinase. researchgate.netmdpi.com This activation leads to the autophosphorylation of the kinase, which then transfers the phosphate (B84403) group to the response regulator. researchgate.netmdpi.com The phosphorylated response regulator acts as a transcriptional activator, binding to specific promoter regions within the bacteriocin operon and upregulating the transcription of the genes required for bacteriocin production, immunity, and transport. nih.govrug.nl This sophisticated regulatory network ensures that bacteriocin production is an efficient and coordinated response to the surrounding microbial community.

Mechanisms of ATP-Binding Cassette (ABC) Transporter Systems in Secretion

Heterologous Expression Systems and Methodologies for Production (e.g., Pichia pastoris, Escherichia coli)

The production of bacteriocins like this compound in their native strains is often limited by low yields, making large-scale application challenging. mdpi.comresearchgate.net To overcome this, researchers have turned to heterologous expression systems, which offer the potential for higher production levels in hosts with well-characterized genetics and optimized fermentation processes. mdpi.comfrontiersin.org For class IIa bacteriocins such as this compound, hosts like the yeast Pichia pastoris and the bacterium Escherichia coli are commonly explored. mdpi.comfrontiersin.orgmdpi.com

Pichia pastoris as an Expression Host

The methylotrophic yeast Pichia pastoris (now also known as Komagataella pastoris) has emerged as a particularly effective system for producing enterocins, including this compound. mdpi.comresearchgate.net This yeast is favored for its ability to perform post-translational modifications and secrete high levels of recombinant proteins. researchgate.net

Research has demonstrated the successful production of functional this compound using P. pastoris strain X-33. In one approach, a synthetic gene, codon-optimized for expression in P. pastoris, was designed based on the amino acid sequence of mature this compound. nih.gov This synthetic gene was cloned into expression vectors such as pPICZαA, which facilitates the secretion of the recombinant peptide. nih.govnih.gov

Studies have also explored the creation of hybrid and chimeric bacteriocins involving this compound to enhance antimicrobial activity or production efficiency. nih.govmdpi.com For instance, synthetic genes encoding fusions of Enterocin (B1671362) A (EntA) and Enterocin HF (EntHF) have been expressed in P. pastoris. nih.gov Another study involved cloning the synthetic gene for EntHF into the plasmid pP-αhSUMO3 for expression as a fusion protein, which can sometimes improve solubility and yield. researchgate.net Interestingly, while native this compound was successfully produced, research indicated that a chimeric peptide, EntP::EntHF, expressed by P. pastoris X-33, exhibited the highest antimicrobial activity in purified fractions. researchgate.netnih.gov This suggests that the N-terminal region of certain bacteriocins like Enterocin P (EntP) may be crucial for driving efficient production, processing, and secretion in this yeast system. nih.gov

Escherichia coli as an Expression Host

Escherichia coli is the most widely used prokaryotic host for recombinant protein production due to its rapid growth, low-cost cultivation, and the extensive availability of genetic tools. frontiersin.orgucc.ie While it has been successfully used to produce various other enterocins, such as Enterocin A, Enterocin B, and Enterocin CRL35, specific documented successes for the functional expression of this compound in E. coli are less common in available research. nih.govnih.gov

The expression of bacteriocins in E. coli can be challenging. The expressed peptides may be toxic to the host cell or may form inclusion bodies due to misfolding. frontiersin.orgnih.gov To circumvent these issues, strategies often involve fusing the bacteriocin gene to a carrier protein or an export signal sequence to direct the peptide out of the cytoplasm, where the cellular environment is more conducive to proper folding and disulfide bond formation. nih.govkuleuven.be For example, the expression of Enterocin A in E. coli was achieved by fusing its gene to a cellulose-binding domain and an E. coli-specific export signal, which resulted in a functional fusion protein. nih.gov Such methodologies could theoretically be applied to the production of this compound.

Research Findings on Heterologous this compound Production

The following table summarizes key findings from studies on the heterologous expression of this compound.

Host SystemStrainVectorGene SourceExpressed PeptideKey FindingReference(s)
Pichia pastorisX-33pPICZαASynthetic geneNative Enterocin HFSuccessful cloning and expression of the native bacteriocin was achieved. nih.govnih.gov
Pichia pastorisX-33Not specifiedSynthetic geneChimeras (EntA::EntHF)Hybrid bacteriocins were created and expressed to investigate enhanced activity. nih.gov
Pichia pastorisX-33pP-αhSUMO3Synthetic geneEntP::EntHF (Chimera)The chimeric bacteriocin showed the highest antimicrobial activity among the tested constructs. researchgate.net

Molecular Mechanisms of Action

Interaction with Target Bacterial Cell Membranes

The primary target of Enterocin-HF is the cytoplasmic membrane of susceptible Gram-positive bacteria. nih.gov Its action is not one of simple, non-specific disruption but rather a targeted interaction that leads to the formation of pores and subsequent loss of membrane integrity. conicet.gov.armdpi.comresearchgate.net

The bactericidal activity of this compound and other class IIa bacteriocins is widely attributed to the formation of pores in the membranes of target cells. conicet.gov.aroup.comasm.org This hypothesis is supported by the peptide's structural characteristics and experimental observations. This compound possesses distinct structural domains that are believed to play specific roles in its function. researchgate.net Following receptor binding, the central α-helical domain is thought to insert into the membrane, while the more flexible C-terminal region may help stabilize the bacteriocin-membrane interaction or modulate the assembly of the pore. researchgate.net This insertion and aggregation of bacteriocin (B1578144) molecules creates hydrophilic pores, disrupting the membrane's barrier function. conicet.gov.ar For the related Enterocin (B1671362) P, experimental evidence demonstrates that it forms specific, potassium ion-conducting pores in the cytoplasmic membrane of target cells. asm.org This pore formation leads to the leakage of essential low-molecular-weight molecules and ions from the cytoplasm. nih.gov

The formation of pores by this compound leads to rapid and significant changes in the electrochemical potential of the bacterial membrane. nih.govconicet.gov.ar Studies on sensitive bacterial cells demonstrate that exposure to class IIa bacteriocins causes a swift permeabilization of the cell membrane. nih.govnih.gov This increased permeability results in the dissipation of the transmembrane electrical potential (ΔΨ). nih.govconicet.gov.arasm.org

Research on the closely related Enterocin P revealed that it causes a significant reduction in the membrane potential (ΔΨ) and a depletion of the intracellular ATP pool in sensitive Enterococcus faecium cells. nih.govnih.gov Interestingly, these studies also showed that the pH gradient (ΔpH) across the membrane was not dissipated; in fact, a slight increase was observed. nih.gov This selective dissipation of the ΔΨ component of the proton motive force is a characteristic feature of several bacteriocins and is a direct consequence of the efflux of ions through the newly formed pores. nih.gov The permeabilization of the membrane is further evidenced by the leakage of intracellular components, such as potassium ions and amino acids, which ultimately contributes to cell death. nih.gov

Pore Formation Hypothesis and Experimental Evidence

Specificity of Interaction with the Mannose Phosphotransferase System (Man-PTS)

The specificity of this compound for certain bacterial species is not arbitrary; it is dictated by the presence of a specific receptor on the target cell surface. nih.govresearchgate.net For this compound and other pediocin-like bacteriocins, the designated receptor is the mannose phosphotransferase system (Man-PTS), a protein complex embedded in the bacterial membrane responsible for the transport and phosphorylation of mannose. mdpi.comoup.comunit.no The interaction with Man-PTS is a critical prerequisite for the bacteriocin's antimicrobial activity. researchgate.net

The Man-PTS is comprised of four subunits: IIA, IIB, IIC, and IID. oup.comnih.gov Extensive research has identified the membrane-integral subunits, IIC and IID, as the components that form the direct binding site for class IIa bacteriocins. mdpi.comnih.govunirioja.es The cytoplasmic subunits, IIA and IIB, which are involved in the phosphorylation cascade, are not required for this interaction. mdpi.com The IIC and IID proteins assemble into a membrane-located complex that is recognized by the bacteriocin. unit.nonih.gov Studies involving chimeric Man-PTS systems have demonstrated that specific regions within the IIC and IID subunits are responsible for the species-specific recognition of these bacteriocins. unit.nonih.gov The sensitivity of a bacterial strain to bacteriocins like this compound is directly correlated with the presence and expression level of a compatible Man-PTS variant. mdpi.comunirioja.es

The structure of this compound, as determined by NMR spectroscopy, reveals key domains that facilitate receptor binding. researchgate.netnih.gov The molecule is organized into three flexible regions, with the N-terminal region (residues 1-17) adopting an antiparallel β-sheet structure. researchgate.netnih.gov This conserved, cationic N-terminal domain is responsible for the initial, specific binding to the Man-PTS receptor. conicet.gov.arresearchgate.netebi.ac.uk It is proposed that this β-sheet domain interacts with an extracellular loop of the IIC subunit of the Man-PTS. unit.nonih.gov This initial binding event is crucial as it anchors the bacteriocin to the cell surface, positioning it for the subsequent steps of membrane insertion and pore formation. asm.orgresearchgate.net

Role of IIC and IID Subunits in Receptor Recognition

Cellular Consequences of this compound Activity on Sensitive Microorganisms

The cascade of molecular events initiated by this compound has severe and lethal consequences for susceptible bacteria. The specific binding to the Man-PTS and subsequent pore formation lead to a catastrophic failure of membrane function. asm.orgresearchgate.net

The primary cellular consequences are:

Dissipation of Membrane Potential: The formation of pores causes an uncontrolled efflux of ions, particularly K+, which rapidly dissipates the transmembrane electrical potential (ΔΨ). nih.govnih.gov

Depletion of Cellular Energy: The collapse of the membrane potential disrupts the proton motive force, which is essential for ATP synthesis. This leads to a rapid depletion of the intracellular ATP pool, halting energy-dependent cellular processes. nih.govnih.govnih.gov

Leakage of Intracellular Contents: The compromised integrity of the membrane allows essential low-molecular-weight molecules, such as ions and amino acids, to leak out of the cell, leading to a loss of metabolic function. nih.gov

Cell Death: The cumulative effect of membrane depolarization, energy depletion, and loss of essential metabolites is irreversible cellular damage, culminating in the death of the microorganism. researchgate.netresearchgate.net

These effects are observed to occur rapidly after the bacteriocin interacts with the target cell, highlighting the efficiency of its lethal mechanism. nih.gov

Self-Immunity Mechanisms in this compound Producer Strains

Bacteria that synthesize antimicrobial peptides known as bacteriocins must possess a mechanism to protect themselves from the lethal action of their own product. nih.gov This self-protection, or immunity, is a critical component of bacteriocin production systems. In the case of this compound, a class IIa bacteriocin, the producing strains, such as Enterococcus faecium M3K31, have evolved sophisticated and specific molecular machinery to ensure their survival. asm.orgresearchgate.netnih.gov

The genetic determinants for bacteriocin production and immunity are typically located together on the same genetic locus, often organized into one or more operons. researchgate.netmdpi.com This co-localization ensures that the immunity protein is synthesized whenever the bacteriocin is produced. Genome analysis of the this compound producing strain, E. faecium M3K31, has confirmed the presence of the complete this compound (EntHF) biosynthetic cluster. asm.orgresearchgate.net While the specific gene for this compound immunity has not been individually named in all literature, its existence is inferred from the genetic organization typical of class IIa bacteriocins. mdpi.comasm.org For these bacteriocins, the operon generally includes the structural gene (encoding the bacteriocin precursor), an immunity gene, and genes that code for an ABC (ATP-binding cassette) transporter and its accessory protein, which are responsible for processing and exporting the bacteriocin. mdpi.comasm.org

The mechanism of immunity for class IIa bacteriocins is multifaceted. It is understood that these bacteriocins, including this compound, exert their antimicrobial action by forming pores in the cytoplasmic membrane of target cells, often by interacting with a specific membrane-bound receptor complex like the mannose phosphotransferase system (man-PTS). asm.orgpnas.orgresearchgate.net The producer strain avoids this fate through the action of a dedicated immunity protein. This immunity protein is thought to protect the cell by interacting with the bacteriocin-receptor complex, effectively preventing the bacteriocin from forming a lethal pore. pnas.orgmdpi.com This interaction can be conceptualized as the immunity protein binding to and "locking" the bacteriocin-receptor complex in an inactive state, thereby preventing membrane permeabilization and subsequent cell death. pnas.org

Research on other enterocins produced by the same strain, such as Faerocin MK, shows that an immunity gene is located immediately downstream of the bacteriocin's structural gene, a common arrangement that supports the model for this compound's immunity system. nih.gov The immunity proteins for class IIa bacteriocins are typically small, ranging from 81 to 115 amino acids, and while they share a similar function, their amino acid sequences can vary significantly, providing specificity for their cognate bacteriocin. asm.orgmdpi.com

The table below outlines the key genetic components involved in the self-immunity of a typical class IIa bacteriocin-producing strain, based on established research on enterocin gene clusters.

Gene/Protein Component Primary Function in Self-Immunity & Production Relevance to this compound Producer Strains
Structural Gene (e.g., entHF) Encodes the precursor peptide of the bacteriocin. mdpi.comuniprot.orgThe entHF gene in E. faecium M3K31 encodes the this compound prepeptide. asm.orguniprot.org
Immunity Gene & Protein Encodes a specific immunity protein that protects the producer cell from the bacteriocin's activity. mdpi.comasm.org This protein often interacts with the bacteriocin-receptor complex. pnas.orgAn immunity gene is present in the EntHF biosynthetic cluster, ensuring the survival of the producing E. faecium strain. asm.orgresearchgate.net
ABC Transporter & Accessory Protein A transport system responsible for the proteolytic processing of the bacteriocin prepeptide and its secretion from the cell. asm.org It can also contribute to immunity by efficiently exporting the toxic peptide.The EntHF gene cluster contains genes for a dedicated transport system to process and export this compound. researchgate.net
Regulatory Genes (e.g., entK, entR) Part of a two-component system (histidine kinase and response regulator) that senses a peptide pheromone and controls the expression of the bacteriocin and immunity genes. researchgate.netasm.orgThe production of this compound and its immunity protein is likely controlled by a quorum-sensing regulatory system to coordinate gene expression. researchgate.net

Antimicrobial and Biological Activities in Vitro and Non Human in Vivo Models

Spectrum of Inhibitory Activity Against Gram-Positive Bacteria

Activity against Bacillus spp. (e.g., Bacillus cereus)

Enterocin-HF displays inhibitory activity against species of the genus Bacillus, including the foodborne pathogen Bacillus cereus. researchgate.net Strains of Enterococcus faecium producing enterocins have been shown to inhibit the growth of B. cereus. microbiologyresearch.org Other enterocins, such as enterocin (B1671362) AS-48, have also demonstrated a bactericidal effect against B. cereus in food models like rice. mdpi.comnih.gov

The inhibitory spectrum of an Enterococcus faecium strain producing this compound against Bacillus species is detailed below.

Producing StrainTarget OrganismObserved EffectReference
E. faecium producing this compoundBacillus cereusAntimicrobial inhibition researchgate.net
E. faecium SP15B. cereus, B. subtilisGrowth inhibition microbiologyresearch.org
E. faecalis producing Enterocin AS-48B. cereusBactericidal activity mdpi.com

Activity against Staphylococcus spp. (e.g., Staphylococcus aureus)

The antimicrobial action of this compound extends to Staphylococcus species, including the opportunistic pathogen Staphylococcus aureus. researchgate.net Research has confirmed the inhibitory effect of enterocin-producing Enterococcus faecium strains against S. aureus. microbiologyresearch.org Furthermore, other enterocins have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

The following table outlines the activity of various enterocins against Staphylococcus species.

Bacteriocin (B1578144)/StrainTarget OrganismObserved EffectReference
This compound producing strainStaphylococcus spp.Antimicrobial inhibition researchgate.net
E. faecium SP15S. aureusGrowth inhibition microbiologyresearch.org
Synthetic Enterocins (L50A, L50B)Methicillin-resistant S. aureusInhibitory activity mdpi.comnih.gov
Enterocin DD14S. aureusAntagonistic activity frontiersin.org

Activity against Clostridium spp. (e.g., Clostridium perfringens)

This compound exhibits inhibitory activity against members of the genus Clostridium, such as Clostridium perfringens. researchgate.net This is significant as C. perfringens is a major cause of necrotic enteritis in poultry and can cause food poisoning in humans. semanticscholar.orgnih.gov Studies have shown that various enterocins, including synthetic versions, are effective against C. perfringens. frontiersin.orgmdpi.comnih.gov

The inhibitory effects of enterocins on Clostridium species are summarized in the table below.

Bacteriocin/StrainTarget OrganismObserved EffectReference
This compound producing strainClostridium spp.Antimicrobial inhibition researchgate.net
Enterocin DD14Clostridium perfringensStrong antibacterial activity frontiersin.org
Synthetic Enterocins (L50A, L50B)C. perfringensHigh activity mdpi.comnih.gov

Inhibitory Activity Against Select Gram-Negative Bacteria

While bacteriocins from Gram-positive bacteria are primarily known for their activity against other Gram-positive bacteria, some enterocins have demonstrated inhibitory effects against certain Gram-negative bacteria. researchgate.net For instance, some studies have reported the antagonistic activities of enterocins against pathogens like Pseudomonas aeruginosa and Escherichia coli. researchgate.net However, it is important to note that the efficacy against Gram-negative bacteria can be variable. For example, a bacteriocin-like substance from Enterococcus faecium EF55 showed no in vitro inhibition of E. coli, despite a reduction being observed in vivo. vfu.cz In contrast, other research has indicated that enterocin can be efficient against E. coli. ipb.pt Synthetic enterocins L50A and L50B have also been shown to be active against the Gram-negative bacteria Campylobacter coli and Pseudomonas aeruginosa. mdpi.comnih.gov

Synergistic and Antagonistic Interactions with Other Bacteriocins or Antimicrobial Compounds

The antimicrobial efficacy of enterocins can be influenced by their interaction with other bacteriocins or antimicrobial compounds. researchgate.net Research has shown that combinations of different enterocins can result in synergistic or additive effects. For example, when synthetic enterocins were combined based on their different mechanisms of action, all tested combinations showed synergy or partial synergy against C. perfringens. mdpi.comnih.gov Specifically, combinations of Enterocin A with L50A or L50B, and Enterocin P with L50A or L50B, demonstrated synergistic effects. researchgate.net

Furthermore, the combination of enterocins with essential oils has also been explored. One study found that enterocin MSW5 showed synergistic effects with several essential oils against L. monocytogenes and Salmonella Typhimurium. mbl.or.kr For instance, the combination of enterocin MSW5 with Cinnamomum zeylanicum (cinnamon) essential oil showed significant synergism against L. monocytogenes, S. aureus, and S. Typhimurium. mbl.or.kr In some cases, an additive effect was observed, such as the combination of enterocin MSW5 and Cymbopogon citratus (lemongrass) against S. aureus. mbl.or.kr These findings suggest that combining this compound with other antimicrobial agents could be a promising strategy to enhance its inhibitory activity.

Mechanisms of Resistance Development in Target Bacterial Populations

The emergence of bacterial resistance to antimicrobial agents is a significant concern in clinical and food preservation settings. While enterocins, such as this compound, represent a promising alternative to traditional antibiotics, target bacterial populations can develop mechanisms to counteract their inhibitory effects. The development of resistance to bacteriocins, particularly class IIa bacteriocins to which this compound belongs, has been a subject of investigation, primarily in species like Enterococcus faecium.

Research into the mechanisms of resistance to class IIa bacteriocins has revealed that spontaneous mutations are a primary route through which target bacteria can acquire resistance. These mutations often occur in genes that are involved in cell envelope synthesis and stress response, which can alter the bacterial cell surface and prevent the bacteriocin from reaching its target or executing its mode of action.

One of the key pathways implicated in resistance to some bacteriocins is the LiaFSR three-component system, which is involved in the cell envelope stress response. Studies on bacteriocins with a mechanism of action similar to this compound have shown that gain-of-function mutations in the liaR gene of this system can lead to its constitutive activation. asm.org This, in turn, triggers a cascade of downstream genes involved in cell wall remodeling, ultimately conferring resistance to various peptide antimicrobials. asm.org

Another significant mechanism of resistance involves mutations in the gene encoding the membrane-bound zinc-dependent metalloprotease, RseP. It is proposed that RseP may act as a receptor for certain leaderless bacteriocins. frontiersin.org The development of high-level resistance to bacteriocins like enterocin EJ97 and enterocin K1 has been linked to mutations within the rseP gene in E. faecium. frontiersin.org Resistant mutants with alterations in rseP have been observed to have compromised growth at higher temperatures, suggesting a fitness cost associated with this resistance mechanism. frontiersin.org

The frequency at which resistance develops is a critical factor in evaluating the long-term efficacy of an antimicrobial. For some class IIa bacteriocins, the frequency of resistance in clinical isolates of E. faecium has been quantified. nih.gov This provides an insight into the likelihood of resistance emerging under selective pressure.

It is also noteworthy that genes encoding for bacteriocins are sometimes found on mobile genetic elements, such as plasmids, which also carry antibiotic resistance genes. asm.orgbiorxiv.org This co-localization suggests a potential for the co-selection and spread of both bacteriocin and antibiotic resistance in bacterial populations. asm.org

The following table summarizes research findings on the genetic basis of resistance to class IIa bacteriocins in Enterococcus faecium.

Bacteriocin(s) Target Organism Gene(s) Implicated in Resistance Observed Effect of Mutation Level of Resistance
Enterocin A, Enterocin P, Hiracin JM79Enterococcus faecium 6E6Not specified in detail, but mutants were readily selected.Disruption of susceptibility genes.Two groups of mutants with different resistance levels were derived. nih.gov
Enterocin EJ97, Enterocin K1Enterococcus faecium LMG2787rsePMutations within the gene.High resistance (at least 500 times more resistant than wild type). frontiersin.org
Aureocin A53- and Enterocin L50-like bacteriocinsEnterococcus faeciumliaFSR-liaXGain-of-function mutation in liaR.Increased resistance to peptide antibiotics and bacteriocins. asm.org

Advanced Research Methodologies and Analytical Techniques in Enterocin Hf Studies

Molecular Biology Techniques

Molecular biology techniques are fundamental to the study of Enterocin-HF, enabling researchers to identify, characterize, and manipulate the genetic blueprint of this bacteriocin (B1578144). These methods provide insights into the genetic organization of the this compound biosynthetic gene cluster and facilitate its expression in various host systems for further study and potential large-scale production.

PCR-based Screening for Enterocin (B1671362) Genes

Polymerase Chain Reaction (PCR) serves as a rapid and efficient tool for the initial screening of potential this compound producing bacteria. By designing specific primers that target the entHF gene, scientists can quickly survey a large number of bacterial isolates for the presence of the genetic determinant for this compound production. nih.govmdpi.com This method is not only faster than traditional activity-based screening methods but also allows for the detection of the gene even if it is not actively being expressed under laboratory conditions. nih.gov

In a typical PCR-based screening, genomic DNA is extracted from various bacterial isolates. mdpi.com A reaction mixture is then prepared containing this DNA, the specific primers for the entHF gene, DNA polymerase, and other necessary reagents. mdpi.com The mixture then undergoes a series of temperature cycles to amplify the target gene. The presence of a PCR product of the expected size, visualized through techniques like gel electrophoresis, indicates that the isolate harbors the this compound gene. mdpi.comasm.org This targeted approach has been instrumental in identifying novel this compound producing strains from diverse environments. nih.gov

Gene Cloning and Heterologous Expression Constructs

Once the entHF gene is identified, gene cloning and the creation of heterologous expression constructs are pivotal for its detailed study. This involves isolating the entHF gene and inserting it into a suitable expression vector, which is then introduced into a host organism for protein production. nih.govnih.gov This process is essential for several reasons, including overcoming low yields from the native producer and facilitating purification and characterization.

A variety of expression systems have been utilized for enterocins, with Escherichia coli and the yeast Pichia pastoris being notable examples for this compound. nih.gov For instance, the entHF gene has been cloned into the pPICZαA plasmid for expression in P. pastoris X-33. nih.gov This allows for the production of recombinant this compound, which can then be purified and its activity verified. The use of different expression hosts and vectors can be optimized to enhance the yield and facilitate the purification of the bacteriocin. nih.govcore.ac.ukasm.orgnih.gov

Expression SystemHost OrganismPlasmid VectorTarget EnterocinReference
YeastPichia pastoris X-33pPICZαAEnterocin HF nih.gov
BacteriaEscherichia coliNot specifiedEnterocin HFNot specified
BacteriaLactococcus lactispMG36c, pNG8048e, pINT29Enterocin P core.ac.uk
BacteriaEnterococcus faecalispCI372Enterocin A nih.gov

Whole-Genome Sequencing and Bioinformatic Analysis of Producer Strains

Whole-genome sequencing of this compound producing strains, such as Enterococcus faecium M3K31 and SP15, provides a comprehensive understanding of the genetic context of the bacteriocin. nih.govnih.govresearchgate.net This powerful technique allows for the complete mapping of the organism's DNA, revealing not only the entHF gene but also the entire biosynthetic gene cluster, including genes responsible for immunity and transport. nih.govresearchgate.net

Following sequencing, bioinformatic analysis is employed to annotate the genome and identify key genetic features. nih.govnih.govaua.gr Tools like BAGEL3 and RAST are used to predict bacteriocin gene clusters and other important genetic elements. nih.govnih.gov This analysis can confirm the presence of the entHF biosynthetic cluster and identify other potential bacteriocin genes within the same strain. nih.govnih.govresearchgate.net Furthermore, whole-genome sequencing is crucial for assessing the safety of potential probiotic strains by screening for virulence factors and antibiotic resistance genes. nih.govaua.gr The data generated from these analyses are often deposited in public databases, contributing to the broader scientific understanding of enterocins. nih.govmdpi.com

StrainSequencing PlatformBioinformatic ToolsKey FindingsReference
Enterococcus faecium M3K31Illumina MiSeqRAST, BAGEL3Presence of entHF biosynthetic cluster, enterocin P genes, and a SRCAM 602-like bacteriocin gene. Absence of key virulence factors. nih.govresearchgate.net
Enterococcus faecium SP15Illumina MiSeq and HiSeq 2500BAGLE 3Presence of five bacteriocin biosynthetic gene clusters including this compound, Enterocin-P, and Enterolysin. Absence of virulence factors. nih.gov
Enterococcus faecalis PK23IlluminaRAST, PGATIdentification of a plasmid carrying the gene cluster for enterocins 1071A and 1071B. aua.gr

Protein Purification Strategies

The isolation and purification of this compound are critical steps for its characterization and potential application. Various protein purification strategies are employed to separate the bacteriocin from the complex mixture of proteins and other molecules present in the culture supernatant of the producing strain.

Chromatographic Methods (e.g., Ion-Exchange, Gel Filtration, Reversed-Phase HPLC)

A multi-step chromatographic approach is typically used to achieve high purity of enterocins. nih.govtandfonline.comtandfonline.commdpi.com This often begins with a crude extraction method like ammonium (B1175870) sulfate (B86663) precipitation. tandfonline.comresearchgate.net

Ion-Exchange Chromatography (IEC) is frequently used as an initial or intermediate purification step. tandfonline.comnih.govresearchgate.net This technique separates proteins based on their net charge. Since many bacteriocins are cationic, cation-exchange chromatography is commonly employed. tandfonline.comnih.govresearchgate.net The crude or partially purified sample is loaded onto a column with a negatively charged resin. This compound binds to the resin, while other molecules with a similar or negative charge pass through. The bound bacteriocin is then eluted by increasing the salt concentration or changing the pH of the buffer. tandfonline.comresearchgate.net

Gel Filtration Chromatography (GFC) , also known as size-exclusion chromatography, separates proteins based on their size. tandfonline.comtandfonline.comresearchgate.net The sample is passed through a column packed with porous beads. Smaller molecules enter the pores and are delayed, while larger molecules like this compound pass around the beads and elute earlier. tandfonline.comtandfonline.com This method is effective for removing smaller peptides and other low-molecular-weight impurities. tandfonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique often used in the final stages of purification to achieve a high degree of purity. mdpi.comnih.govnih.govresearchgate.netresearchgate.net It separates molecules based on their hydrophobicity. The sample is applied to a column with a nonpolar stationary phase, and a polar mobile phase is used. Hydrophobic molecules like this compound bind to the column and are eluted by increasing the concentration of an organic solvent in the mobile phase. nih.govnih.govresearchgate.netsgst.cn

Chromatographic MethodPrinciple of SeparationTypical Application in Enterocin Purification
Ion-Exchange ChromatographyNet chargeInitial or intermediate purification of cationic bacteriocins. tandfonline.comresearchgate.net
Gel Filtration ChromatographySize and shapeRemoval of smaller peptides and low-molecular-weight impurities. tandfonline.comtandfonline.com
Reversed-Phase HPLCHydrophobicityFinal polishing step to achieve high purity. nih.govresearchgate.netresearchgate.net

Solid-Phase Peptide Synthesis for Analog Generation

Solid-phase peptide synthesis (SPPS) is a powerful chemical method that allows for the artificial construction of peptides, including this compound and its analogs. biotage.comcsic.esresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. biotage.com

The key advantage of SPPS is the ability to introduce specific modifications into the peptide sequence, which is invaluable for structure-function relationship studies. csic.es By synthesizing analogs of this compound with altered amino acid sequences, researchers can investigate the role of specific residues in its antimicrobial activity and stability. researchgate.netnih.gov This approach has been used to create more potent or stable versions of other bacteriocins and holds significant promise for the rational design of novel this compound-based antimicrobials. researchgate.netresearchgate.net The process involves cycles of coupling a protected amino acid to the growing chain, followed by the removal of the protecting group to allow the next amino acid to be added. biotage.com Once the synthesis is complete, the peptide is cleaved from the resin and purified, typically using RP-HPLC. nih.govbiotage.com

Structural Analysis Techniques

Determining the three-dimensional structure of this compound is crucial for understanding its function. High-resolution spectroscopic methods are central to this endeavor, revealing the intricate folding and conformational dynamics of the peptide.

High-Resolution NMR Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structure of this compound. researchgate.netacs.orgnih.gov This powerful technique provides detailed information about the spatial arrangement of atoms within the molecule. mit.eduduke.edu Studies have shown that this compound, a 43-amino acid peptide, exhibits a distinct three-domain structure. researchgate.netacs.orgnih.gov

NMR analysis indicates that in an aqueous solution, this compound is largely unstructured. researchgate.netacs.orgnih.gov However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), it adopts a well-defined conformation. researchgate.netacs.orgnih.gov The N-terminal region, encompassing residues 1-17, forms an antiparallel β-sheet. researchgate.netacs.orgnih.gov Following this is a central α-helix spanning residues 19-30. researchgate.netacs.orgnih.gov The C-terminal end (residues 31-43) remains more flexible and disordered. researchgate.netacs.orgnih.gov The absence of long-range nuclear Overhauser effect (NOE) signals between the β-sheet domain and the C-terminus suggests these regions act as distinct, flexible domains. researchgate.netacs.org This structural arrangement is a common feature among class IIa bacteriocins. researchgate.net

Detailed chemical shift assignments for each amino acid residue of this compound have been determined through various NMR experiments, such as TOCSY and NOESY. doi.org

Table 1: Structural Domains of this compound Determined by NMR researchgate.netacs.orgnih.gov

Region Residue Range Structural Feature
N-terminal 1-17 Antiparallel β-sheet
Central 19-30 α-helix
C-terminal 31-43 Disordered

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a vital tool for analyzing the secondary structure of proteins and peptides like this compound. mdpi.comelte.hu This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within the molecule. mdpi.com

CD studies of this compound have corroborated the findings from NMR spectroscopy. researchgate.netacs.org In a purely aqueous environment, the CD spectrum of this compound is characteristic of a random coil or unstructured peptide. researchgate.netacs.orgvulcanchem.com However, upon the addition of TFE, which mimics the hydrophobic environment of a cell membrane, the spectrum changes significantly. researchgate.netacs.org The appearance of distinct negative bands around 208 and 222 nm confirms the induction of an α-helical conformation. researchgate.netacs.org This indicates that the peptide undergoes a conformational change to a more ordered state upon interacting with a membrane-like environment, a crucial step for its antimicrobial activity. researchgate.net

Microbiological Assays for Activity Evaluation

To assess the antimicrobial efficacy of this compound, standardized microbiological assays are employed. These methods provide quantitative and qualitative data on the bacteriocin's ability to inhibit the growth of various pathogenic and spoilage microorganisms.

Agar (B569324) Well Diffusion Assays

The agar well diffusion assay is a widely used method to qualitatively screen for the antimicrobial activity of substances like this compound. mdpi.commdpi.comfrontiersin.org The basic principle involves creating wells in an agar plate that has been uniformly inoculated with a specific indicator microorganism. mdpi.comturkjps.org A solution containing the antimicrobial agent is then added to the wells. mdpi.comturkjps.org

During incubation, the antimicrobial agent diffuses from the well into the agar. If the agent is effective against the test organism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. nih.govsmujo.id The diameter of this zone is proportional to the concentration of the antimicrobial agent and its effectiveness against the specific microorganism. nih.gov This method has been used to demonstrate the inhibitory activity of various enterocins against a range of pathogens, including Listeria monocytogenes, Bacillus cereus, and Clostridium perfringens. researchgate.netmdpi.com

Microtitration Methods

For a quantitative assessment of antimicrobial activity, microtitration methods are employed to determine the Minimum Inhibitory Concentration (MIC). mdpi.comubc.caharvard.edu The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. harvard.edufrontiersin.org

This assay is typically performed in 96-well microtiter plates. ubc.caharvard.edu A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in the wells of the plate. ubc.caharvard.edu Each well is then inoculated with a standardized suspension of the test microorganism. ubc.caharvard.edu After incubation, the plates are examined for visible turbidity. The lowest concentration of the agent that shows no growth is recorded as the MIC. This method allows for the precise determination of the potency of enterocins against various bacterial strains. mdpi.comfrontiersin.org

Table 2: Example of MIC Values for Enterocins against Various Pathogens mdpi.comfrontiersin.orgmbl.or.kr

Enterocin Indicator Organism MIC (µg/mL)
Enterocin DD28 Staphylococcus aureus ATCC 33862 100
Enterocin DD93 MRSA-S1 200
Enterocin MSW5 Listeria monocytogenes 725
Enterocin L50A Clostridium perfringens Varies by isolate
Enterocin L50B Clostridium perfringens Varies by isolate

Computational and In Silico Approaches

In recent years, computational and in silico methods have become increasingly important in the study of bacteriocins, complementing experimental data and providing predictive insights. nih.govmdpi.com

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known. ijarbs.comsld.cu For this compound, if an experimental structure is not available, its structure can be modeled based on the known structures of homologous class IIa bacteriocins. researchgate.net These models can then be used for further computational analysis.

Molecular docking is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijarbs.com In the context of this compound, docking studies can be used to model its interaction with bacterial cell membranes or specific receptor proteins. nih.govscience.gov This can help to elucidate the molecular basis of its target recognition and mechanism of action, providing a rationale for its antimicrobial specificity and potency. vulcanchem.comscience.gov These computational approaches can accelerate research by generating hypotheses that can then be tested experimentally.

Potential Applications and Translational Research Directions Excluding Clinical Human Trials

Biopreservation Strategies in Food Systems

The demand for natural and minimally processed foods has driven research into biopreservation, a method that utilizes non-pathogenic microorganisms and their metabolites to enhance food safety and extend shelf life. mdpi.commdpi.com Bacteriocins, such as Enterocin-HF, are at the forefront of this research due to their proteinaceous nature and targeted antimicrobial action. nih.govportlandpress.com The application of bacteriocin-producing bacteria or their purified bacteriocins can help control the growth of spoilage and pathogenic bacteria in various food products. portlandpress.comucm.es

Application in Dairy Products

Dairy products are highly susceptible to microbial contamination, posing a significant food safety risk. mdpi.com Enterocins have shown potential in controlling common dairy-related pathogens. mdpi.com For instance, some enterocins have been effective against Staphylococcus aureus and Listeria monocytogenes in dairy environments. mdpi.com While specific studies on this compound in dairy are part of a broader research area, the characteristics of class IIa bacteriocins suggest its potential utility. oup.com Research on other enterocins, such as AS-48, has demonstrated their ability to control pathogens like S. aureus and Bacillus cereus in skim milk and fresh cheese. mdpi.com The stability of many enterocins under various pH and temperature conditions makes them suitable for application in different dairy processing methods. mdpi.com

Application in Meat and Fermented Food Products

Meat and fermented food products are another significant area for the application of biopreservatives. oup.com Enterococci are naturally present in some fermented sausages and can contribute to the safety of the final product. nih.gov Strains of Enterococcus faecium that produce enterocins have been used as starter cultures in the production of fermented sausages, where they can inhibit the growth of Listeria species. encyclopedia.pub The application of enterocins in meat products can be achieved either by direct inoculation of the producing strain or by using a purified or semi-purified preparation. encyclopedia.pub Research on enterocins A and B has demonstrated a significant reduction in Listeria counts in cooked ham. mdpi.com Similarly, studies on various enterocins have shown their effectiveness in controlling pathogens in fermented sausages. researchgate.net The ability of some enterocins to remain active across a range of pH values and in the presence of chemicals used in meat processing further supports their potential use in this sector. researchgate.net

Veterinary and Animal Health Applications

The use of antimicrobial agents in animal husbandry is a critical area of focus, with a growing need for alternatives to traditional antibiotics to combat the rise of antimicrobial resistance. ucm.esbohrium.com Bacteriocins like this compound, produced by probiotic strains, present a promising avenue for improving animal health and productivity. researchgate.netmdpi.com

Control of Pathogens in Livestock (e.g., poultry)

Enterocin-producing bacteria have the potential to be used to control pathogenic microorganisms in the gastrointestinal tracts of livestock. ucm.es This can help create a more balanced and competitive intestinal flora, reducing the incidence of infections. ucm.es For example, certain enterocins have shown activity against pathogens relevant to the poultry industry. nih.gov The use of bacteriocin-producing probiotics in animal feed could reduce the carriage of foodborne pathogens in animals, thereby enhancing food safety from farm to fork. mdpi.comucm.es Research has indicated that some enterocins are effective against a range of pathogens, including those that cause significant economic losses in the poultry sector. nih.govecoanimalhealth.com

Agricultural Applications (e.g., plant disease management)

While the primary focus of this compound research has been on food and animal health, there is a broader potential for antimicrobial peptides in agriculture for controlling plant diseases. The use of biological control agents is gaining traction as a more sustainable alternative to chemical pesticides, which can have detrimental effects on the environment and lead to pathogen resistance. frontiersin.orgfood.gov.uk A wide variety of bacteria, including Bacillus and Pseudomonas species, are known to produce compounds that can suppress plant pathogens. nih.gov These bacteria can act directly by producing antimicrobial substances like bacteriocins or indirectly by inducing systemic resistance in the plant. nih.gov Although specific research on this compound for plant disease management is not extensively documented, the general antimicrobial properties of bacteriocins suggest a potential avenue for future investigation in this area.

Engineered Bacteriocins and Novel Antimicrobial Peptide Development

The inherent antimicrobial properties of this compound make it a valuable template for protein engineering and the development of novel antimicrobial peptides. Research in this area focuses on enhancing its efficacy, broadening its activity spectrum, and improving production yields through genetic modification and synthesis of chimeric proteins. These approaches are pivotal for overcoming the limitations of natural bacteriocins for wider application. researchgate.netwilddata.cn

One of the primary strategies involves the use of heterologous expression systems. The methylotrophic yeast Pichia pastoris has been successfully used as a host to produce this compound and its derivatives. ucm.esunit.no This system is advantageous as it can lead to higher yields and facilitates easier purification compared to extraction from its native producer, Enterococcus faecium. researchgate.net Furthermore, the ability to produce these peptides in a controlled recombinant system is a critical first step for subsequent engineering efforts. ucm.es

A significant advancement in this field is the creation of chimeric bacteriocins. researchgate.net Researchers have constructed a hybrid peptide, known as the EntP::EntHF chimera, by fusing the N-terminal region of Enterocin (B1671362) P (a different class IIa bacteriocin) to the C-terminal region of this compound. researchgate.netnih.gov This strategic fusion is driven by the finding that the N-terminal regions of certain enterocins, like Enterocin P and Enterocin A, are effective in directing the production and secretion of hybrid bacteriocins in host systems like P. pastoris. researchgate.netnih.gov

The resulting EntP::EntHF chimera has demonstrated superior antimicrobial properties. Studies reveal that the biologically-produced chimera exhibits a higher specific antimicrobial activity against various Listeria strains, including the critical foodborne pathogen Listeria monocytogenes, when compared to its chemically synthesized counterpart. researchgate.netnih.govresearchgate.net This suggests that the biological production and folding process within the heterologous host contributes to a more potent final molecule. Such engineered bacteriocins with enhanced activity represent a promising avenue for developing more effective natural antimicrobials. researchgate.net

Further research directions include site-directed mutagenesis to identify specific amino acid residues within this compound that are crucial for its antimicrobial action. researchgate.net By understanding these structure-function relationships, it becomes possible to design novel peptides with tailored activities, improved stability, or a broader spectrum of inhibition, potentially including activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Comparative Antimicrobial Activity of Engineered this compound Chimera

This table illustrates the difference in specific antimicrobial activity between the biologically-produced EntP::EntHF chimera and its synthetic version against the pathogenic bacterium Listeria monocytogenes, based on findings from research studies. researchgate.netnih.gov

Peptide VersionTarget PathogenRelative Specific Antimicrobial Activity
Biologically-produced EntP::EntHF ChimeraListeria monocytogenesHigher
Synthetic EntP::EntHF PeptideListeria monocytogenesLower

Challenges and Future Research Perspectives

Elucidation of Remaining Unresolved Structural and Mechanistic Details

While significant strides have been made in characterizing the structure of Enterocin-HF, a complete understanding of its dynamic nature and the precise mechanics of its antimicrobial action remains elusive. The solution structure of this 43-amino acid peptide has been determined using advanced spectroscopic methods like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govoup.com These studies have revealed that this compound is largely unstructured in aqueous solutions. nih.govoup.com However, in the presence of agents like trifluoroethanol (TFE), which mimics a hydrophobic membrane environment, it adopts a more defined conformation. nih.govoup.com

This conformation is characterized by three distinct regions: an N-terminal region (residues 1-17) that forms an antiparallel β-sheet, a central α-helix (residues 19-30), and a more flexible, disordered C-terminal end (residues 31-43). nih.gov It is hypothesized that these three flexible regions act in a coordinated manner to facilitate target recognition and membrane disruption. nih.gov

A significant unresolved question pertains to the precise role of the environment in inducing the bioactive conformation of this compound. researchgate.net While TFE is used experimentally to induce a structured state, it is still unclear if this induced structure perfectly represents the native-like, active conformation the peptide assumes when interacting with a target bacterial membrane. researchgate.net Further research is needed to elucidate the intricate details of the conformational changes that occur upon binding to its cellular receptor, the mannose phosphotransferase system (Man-PTS), and the subsequent steps leading to pore formation and cell death. The dynamic interplay between the different structural domains during these processes is a key area for future investigation.

Optimization of Industrial-Scale Production and Purification Processes

A major bottleneck in the widespread application of this compound is the challenge associated with its large-scale production and purification. nih.gov Production from its natural producer, Enterococcus faecium, often results in low yields, making the process economically unviable for industrial applications. nih.gov While chemical synthesis offers a route to obtain pure bacteriocins, the high cost associated with this method, especially for a peptide of this size, currently limits its feasibility for large-scale production. oup.commdpi.com

Consequently, research has increasingly focused on heterologous expression systems as a more cost-effective and scalable alternative. nih.govmdpi.com The yeast Pichia pastoris has emerged as a particularly promising host for the production of recombinant this compound and its chimeras, demonstrating the potential for higher yields compared to bacterial systems. nih.govnih.govmdpi.com However, optimizing the expression and secretion of functional this compound in these systems remains a challenge, requiring fine-tuning of genetic constructs, fermentation conditions, and downstream processing.

The purification of this compound also presents hurdles. A multi-step approach is typically required to achieve high purity, often involving a combination of precipitation and various chromatographic techniques such as cation-exchange, hydrophobic-interaction, and reversed-phase chromatography. researchgate.netcornell.edu These processes can be complex and costly to scale up. Future research should focus on developing more efficient and economical purification strategies, potentially through the use of affinity tags or novel separation technologies, to streamline the production pipeline and make this compound more accessible for commercial use.

Understanding Ecological Impact and the Evolution of Resistance

The introduction of any antimicrobial agent into an environment, be it in food systems or clinical settings, necessitates a thorough understanding of its ecological impact and the potential for microorganisms to develop resistance. Bacteriocins like this compound are produced by bacteria to gain a competitive advantage in their ecological niche. nih.gov The widespread use of this compound could therefore alter the microbial balance in complex ecosystems such as the human gut or food matrices. Research is needed to evaluate these potential ecological shifts and their long-term consequences.

A more pressing concern is the evolution of bacterial resistance to this compound. researchgate.netnih.gov Like with conventional antibiotics, continuous exposure to this compound can exert selective pressure, leading to the emergence of resistant strains. reactgroup.org The primary mechanism of resistance to class IIa bacteriocins involves modifications to the Man-PTS receptor on the target cell surface. mdpi.com Mutations in the genes encoding the IIC and IID subunits of the Man-PTS can reduce or abolish the binding of this compound, rendering the bacterium resistant. mdpi.comunit.no Other potential resistance mechanisms could include the production of enzymes that degrade the bacteriocin (B1578144) or the activation of efflux pumps that actively remove it from the cell. reactgroup.org

Future research must focus on several key aspects of resistance:

Monitoring Resistance: Developing rapid and reliable methods to monitor the emergence and spread of this compound resistance in relevant bacterial populations.

Understanding Mechanisms: Delving deeper into the molecular mechanisms of resistance to identify potential strategies to overcome them.

Mitigating Resistance: Exploring strategies to minimize the development of resistance, such as using this compound in combination with other antimicrobials or employing it in rotation with other preservation methods.

Exploration of Novel Bioactivities and Broader Target Specificities

The primary and most well-documented bioactivity of this compound is its potent inhibitory action against the foodborne pathogen Listeria monocytogenes. researchgate.netresearchgate.net Its activity also extends to other Gram-positive bacteria, including species of Bacillus, Clostridium, and Staphylococcus. researchgate.net However, the full spectrum of its biological activities may be much broader and remains an exciting area for future exploration.

While most bacteriocins from Gram-positive bacteria are not effective against Gram-negative bacteria due to the protective outer membrane, some studies have reported that certain enterocins can inhibit Gram-negative pathogens like Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. researchgate.netnih.gov Investigating the potential of this compound, perhaps in combination with outer membrane permeabilizing agents, against these challenging pathogens could open up new therapeutic avenues.

Furthermore, recent research has begun to uncover entirely novel bioactivities for some enterocins, including antiviral and anticancer properties. capes.gov.brnih.govnih.govnih.govmdpi.comfrontiersin.orgresearchgate.net For instance, some enterocins have demonstrated the ability to inhibit the replication of certain viruses, while others have shown selective cytotoxicity against cancer cell lines. capes.gov.brnih.govnih.govnih.govfrontiersin.orgresearchgate.net Screening this compound for such activities could reveal previously untapped potential in biomedical applications. The creation of hybrid or chimeric bacteriocins, by combining domains from this compound with those of other peptides, also presents a strategy to engineer molecules with novel target specificities and enhanced activities. mdpi.comresearchgate.net

Advancement of Research Methodologies for Comprehensive Characterization and Application Development

Continued progress in understanding and utilizing this compound is intrinsically linked to the advancement of research methodologies. The initial structural characterization of this compound relied heavily on established techniques like NMR and CD spectroscopy. nih.gov Future structural studies could benefit from the application of more advanced techniques, such as cryo-electron microscopy (cryo-EM), to visualize the interaction of this compound with its membrane-bound receptor in a near-native state. Computational modeling and molecular dynamics simulations will also be invaluable tools for predicting structure-function relationships and guiding the rational design of this compound variants with improved properties. nih.gov

In the realm of production and application, the development of more sophisticated genetic tools and expression systems will be crucial. This includes the engineering of producer strains for enhanced yield and the development of novel delivery systems, such as nanoencapsulation, to improve the stability and efficacy of this compound in complex food matrices or in therapeutic contexts. oup.com Furthermore, high-throughput screening methods are needed to efficiently explore the vast landscape of potential this compound variants and to identify those with the most desirable characteristics for specific applications. The combination of these advanced methodologies will be essential to unlock the full potential of this compound as a valuable biotechnological tool.

Q & A

Q. Table 1. Comparative Efficacy of this compound Against Gram-Positive and Gram-Negative Pathogens

PathogenMIC (µg/mL)Log Reduction (CFU/mL)Study Design Flaws*Reference
E. coli (Gram-)16.03.2Lack of pH control
S. aureus (Gram+)4.04.8Small sample size
*Flaws identified via SPIDER checklist (Sample, Phenomenon of Interest, Design, Evaluation, Research type) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.